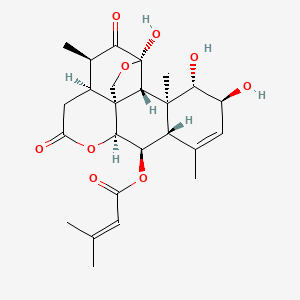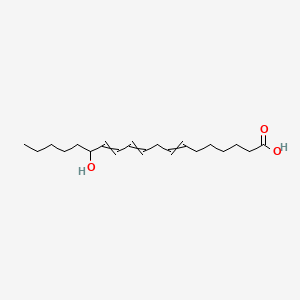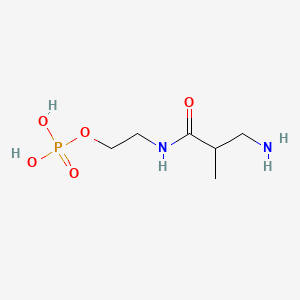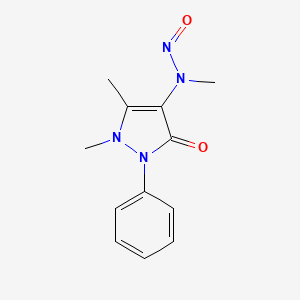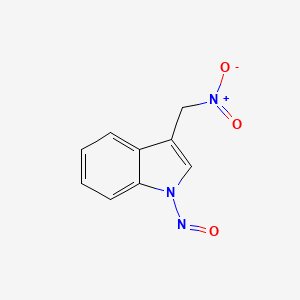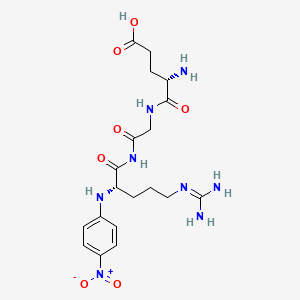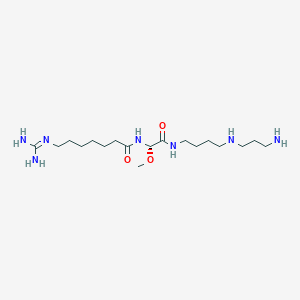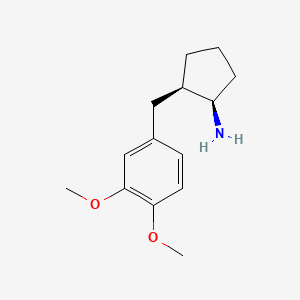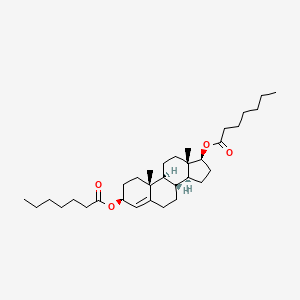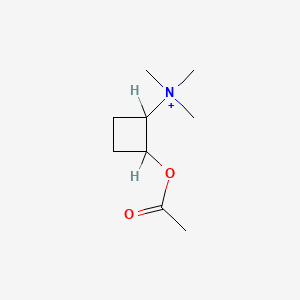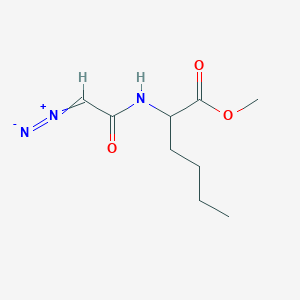
Diazoacétyl-DL-Nle-OMe
Vue d'ensemble
Description
This compound is widely used in organic synthesis due to its diazo functionality and acetyl group, which play crucial roles as reagents in various chemical reactions . It is known for its ability to introduce diazo groups into organic compounds, making it a valuable tool in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Diazoacetyl-DL-Nle-OMe has numerous applications in scientific research. In chemistry, it is used as a reagent for introducing diazo groups into organic molecules, which is essential for the synthesis of various heterocyclic compounds and spirocyclic scaffolds . In biology and medicine, it serves as an inhibitor of enzymes involved in protein synthesis, making it valuable for studying enzyme mechanisms and developing potential therapeutic agents . Additionally, it has applications in the agrochemical industry for the synthesis of pesticides and herbicides .
Mécanisme D'action
Target of Action
Diazoacetyl-DL-Nle-OMe, also known as Diazoacetyl-DL-norleucine methyl ester or Diazoacetyl-DL-2-aminohexanoic acid-methyl ester, primarily targets the aspartyl protease cathepsin D . Cathepsin D is an acid, aspartate protease (EC 3.4.23.5) that is overproduced in and oversecreted from tumor cells .
Mode of Action
Diazoacetyl-DL-Nle-OMe acts as a specific inhibitor of cathepsin D . It inhibits the activity of cathepsin D, thereby reducing its release . This inhibition of cathepsin D activity results in a reduction of cellular in vitro invasion without affecting proliferation .
Biochemical Pathways
The inhibition of cathepsin D by Diazoacetyl-DL-Nle-OMe affects the process of invasion in cancer cells . Cathepsin D is involved in the digestion of the extracellular matrix of the tissue surrounding the primary tumor, which is a major factor permitting cancer cell invasion . By inhibiting cathepsin D, Diazoacetyl-DL-Nle-OMe disrupts this process, reducing the invasive capabilities of the cancer cells .
Pharmacokinetics
It is known that the compound is used in vitro, suggesting that it is likely to have good cell permeability .
Result of Action
The primary result of Diazoacetyl-DL-Nle-OMe’s action is the reduction of cellular in vitro invasion without affecting proliferation . This is achieved through the inhibition of cathepsin D activity, which is directly involved in the process of invasion .
Action Environment
The action of Diazoacetyl-DL-Nle-OMe can be influenced by environmental factors. For instance, both estradiol and stripped serum independently stimulate both proliferation and cathepsin D release . The dose-response of estradiol and stripped serum-dependent stimulated release were similar to those for invasion and differed from those for proliferation .
Analyse Biochimique
Biochemical Properties
Diazoacetyl-DL-norleucine methyl ester is known to interact with a variety of enzymes, particularly acid proteases. It has been shown to inactivate enzymes such as pepsin and calf rennin in the presence of cupric ions . The compound reacts with the active sites of these enzymes, leading to their inactivation. This interaction is highly specific and occurs in a 1:1 stoichiometry, indicating a strong and direct binding between diazoacetyl-DL-norleucine methyl ester and the enzyme’s active site .
Cellular Effects
The effects of diazoacetyl-DL-norleucine methyl ester on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, diazoacetyl-DL-norleucine methyl ester can disrupt normal cellular functions, leading to altered metabolic states and changes in gene expression patterns . These effects are particularly evident in cells that rely heavily on the inhibited enzymes for their metabolic processes.
Molecular Mechanism
At the molecular level, diazoacetyl-DL-norleucine methyl ester exerts its effects through enzyme inhibition. The compound binds to the active site of target enzymes, such as pepsin, in the presence of cupric ions, leading to their inactivation . This binding is highly specific and involves the formation of a covalent bond between the compound and the enzyme’s active site residues. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diazoacetyl-DL-norleucine methyl ester have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules in the environment. Long-term studies have shown that diazoacetyl-DL-norleucine methyl ester can have lasting effects on cellular function, particularly in in vitro studies where the compound is continuously present .
Dosage Effects in Animal Models
The effects of diazoacetyl-DL-norleucine methyl ester vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, diazoacetyl-DL-norleucine methyl ester can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
Diazoacetyl-DL-norleucine methyl ester is involved in metabolic pathways that include enzyme inhibition. The compound interacts with enzymes such as pepsin and calf rennin, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on other metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, diazoacetyl-DL-norleucine methyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of diazoacetyl-DL-norleucine methyl ester is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on target enzymes . This localization is essential for the compound’s activity and function, as it ensures that diazoacetyl-DL-norleucine methyl ester reaches its intended targets within the cell.
Méthodes De Préparation
Diazoacetyl-DL-Nle-OMe can be synthesized through several synthetic routes. One common method involves the reaction of diazoacetic acid with DL-norleucine methyl ester under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diazoacetyl-DL-Nle-OMe undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Diazoacetyl-DL-Nle-OMe can lead to the formation of carboxylic acids, while reduction can yield amines .
Comparaison Avec Des Composés Similaires
Diazoacetyl-DL-Nle-OMe is unique compared to other diazo compounds due to its specific structure and reactivity . Similar compounds include diazoacetyl-DL-2-aminohexanoic acid-methyl ester and diazoacetyl-DL-norleucine-OME . These compounds share similar diazo functionalities but differ in their specific chemical structures and reactivity profiles . The uniqueness of Diazoacetyl-DL-Nle-OMe lies in its ability to selectively inhibit certain enzymes and its stability under various reaction conditions .
Propriétés
IUPAC Name |
methyl 2-[(2-diazoacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCPCIYJMTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-09-4 | |
| Record name | N-Diazoacetylnorleucine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)
